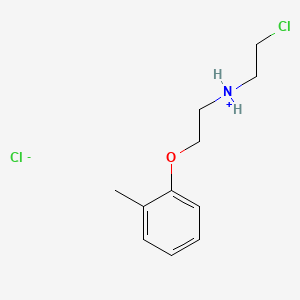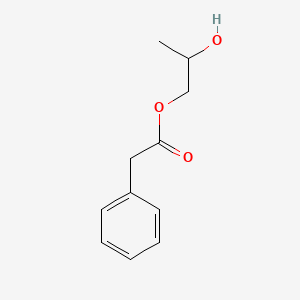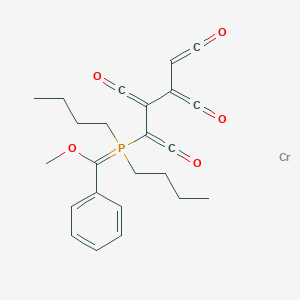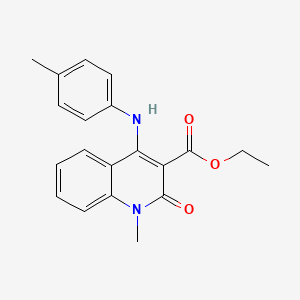
Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a pyridyl and phenyl group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with p-(N-methyl-N-(2-pyridyl)amino)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. Purification steps include crystallization and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the ester and pyridyl groups.
Reduction: The major products are reduced forms of the ester and pyridyl groups.
Substitution: The major products are substituted derivatives where the ester group is replaced by the nucleophile.
Scientific Research Applications
Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, N-methyl-, phenyl ester
- Carbamic acid, dimethyl-, phenyl ester
Uniqueness
Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride is unique due to its specific structural features, including the presence of both pyridyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its similar counterparts.
Properties
CAS No. |
67049-92-7 |
|---|---|
Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
[4-(dimethylcarbamoyloxy)phenyl]-methyl-pyridin-2-ylazanium;chloride |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-17(2)15(19)20-13-9-7-12(8-10-13)18(3)14-6-4-5-11-16-14;/h4-11H,1-3H3;1H |
InChI Key |
RKEIDKCNJIPDNX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C1=CC=C(C=C1)OC(=O)N(C)C)C2=CC=CC=N2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)





![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)

![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)

![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
